Arohynapene B
Overview
Description
Arohynapene B is a natural product found in Penicillium with data available.
Scientific Research Applications
Synthesis and Anticoccidial Activity
Arohynapene B, known for its anticoccidial properties, was successfully synthesized through a complex process involving the Diels-Alder reaction and the Ag+-catalyzed rearrangement. The tetrahydronaphthalene ring, a critical component of this compound, was crafted using dimethyl acetylenedicarboxylate and 1-(β-acetoxyvinyl)cyclohexene, derived from 3,5-dimethylcyclohexanone. The final synthesis included a precise removal of protecting groups, yielding the compound with potential applications in antiparasitic therapy (Sugimura & Uchida, 2005).
Relevance to Augmented Reality in Science Learning
While not directly related to this compound, augmented reality (AR) in science education is a significant area of research. AR aids in understanding complex scientific concepts and phenomena. It enhances students' spatial abilities, practical skills, and conceptual understanding, especially in inquiry-based scientific activities. AR technology in science education is still emerging, and further research is needed to explore its potential in enhancing learning experiences and adapting to learner characteristics (Cheng & Tsai, 2013).
Ocean Observation with Biogeochemical-Argo
In oceanography, Biogeochemical-Argo (BGC-Argo) is an essential tool for observing biogeochemical properties of the ocean. This network, equipped with advanced sensors, tracks critical variables like oxygen, nitrate, pH, chlorophyll a, suspended particles, and downwelling irradiance. BGC-Argo fills significant gaps in ocean-observing systems, aiding in understanding biogeochemical processes like the biological carbon pump and air-sea CO2 exchanges. This technology also supports managing ocean resources and exploration for new scientific discoveries (Claustre, Johnson, & Takeshita, 2020).
Properties
IUPAC Name |
(2E,4E)-5-[2-(hydroxymethyl)-6,8-dimethyl-5,6,7,8-tetrahydronaphthalen-1-yl]penta-2,4-dienoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-12-9-13(2)18-14(10-12)7-8-15(11-19)16(18)5-3-4-6-17(20)21/h3-8,12-13,19H,9-11H2,1-2H3,(H,20,21)/b5-3+,6-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVNDJROXVPBPBY-GGWOSOGESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C2=C(C1)C=CC(=C2C=CC=CC(=O)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C2=C(C1)C=CC(=C2/C=C/C=C/C(=O)O)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
154445-09-7 | |
Record name | Arohynapene B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154445097 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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